N-(3-bromophenyl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S/c1-10-5-7-13(8-6-10)18(16,17)15-12-4-2-3-11(14)9-12/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZNLTGGGCUOMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10324087 | |
| Record name | N-(3-bromophenyl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10324087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7510-48-7 | |
| Record name | 7510-48-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-bromophenyl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10324087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-4-methylbenzenesulfonamide typically involves the reaction of 3-bromoaniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield brominated or nitrated derivatives, while nucleophilic substitution can produce various sulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Properties
Sulfonamides, including N-(3-bromophenyl)-4-methylbenzenesulfonamide, are known for their antibacterial activity. The sulfonamide group is structurally similar to para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. This similarity allows sulfonamides to competitively inhibit bacterial dihydropteroate synthase, leading to the disruption of folate metabolism in bacteria .
Antifilarial Activity
Recent studies have indicated that compounds with sulfonamide structures exhibit potential antifilarial activity. For instance, Michael adducts of sulfonamide chalcones have shown promising results against Brugia malayi, the causative agent of lymphatic filariasis. These compounds demonstrated significant inhibition of dihydrofolate reductase (DHFR) activity, suggesting that this compound could be explored for similar therapeutic applications .
Synthetic Methodologies
Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including the reaction of 3-bromobenzenesulfonyl chloride with 4-methylaniline. This reaction typically involves nucleophilic substitution mechanisms that highlight the compound's ability to form stable sulfonamide bonds under mild conditions .
Catalytic Transformations
Recent advancements in catalytic methods for sulfonamidation have opened new avenues for synthesizing derivatives of this compound. For example, direct sulfonamidation of primary and secondary benzylic alcohols has been successfully demonstrated, providing a more efficient route to synthesize complex sulfonamide compounds .
Biological Evaluation and Case Studies
Case Study: Antimicrobial Efficacy
A study evaluating various sulfonamides found that this compound exhibited notable antimicrobial activity against Gram-positive bacteria. The compound's efficacy was assessed through minimum inhibitory concentration (MIC) assays, revealing its potential as a lead compound for further development into antibacterial agents .
Case Study: Structure-Activity Relationship (SAR)
Research on related compounds has highlighted the importance of structural modifications on the biological activity of sulfonamides. For instance, the introduction of halogen substituents like bromine has been shown to enhance antimicrobial properties compared to their non-halogenated counterparts. This suggests that this compound may possess enhanced bioactivity due to its bromine substitution .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Basic sulfonamide structure | Antibacterial |
| Benzene Sulfonamide | Contains a benzene ring and sulfonamide group | Antibacterial |
| 4-Aminobenzenesulfonamide | Amino group substitution on benzene | Antibacterial and anticancer |
| This compound | Bromine substitution enhances solubility and bioavailability | Antibacterial, antifilarial |
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This mechanism is similar to that of other sulfonamide-based drugs, which act as competitive inhibitors of enzymes like dihydropteroate synthase in bacterial cells.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
Table 1: Impact of Substituents on Physicochemical Properties
Key Observations :
- The addition of a chromenylidene moiety (as in 4o ) increases molecular weight and introduces a conjugated system, altering UV-Vis absorption and fluorescence properties .
- Halogen substitution (Br, F, I) at different positions modulates electronic effects and steric hindrance, impacting solubility and reactivity.
Table 2: Antimicrobial and Enzymatic Inhibition Profiles
Key Observations :
Key Observations :
- Nickel-catalyzed methods (e.g., for the target compound) offer moderate yields, while multi-step cyclocondensation (e.g., dihydropyrano-pyrazoles) achieves higher efficiency .
- Chromenylidene derivatives require specialized catalysts, reflecting increased synthetic complexity .
Biological Activity
N-(3-bromophenyl)-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bromophenyl group attached to a benzenesulfonamide moiety. Its chemical formula is CHBrNOS, and it is characterized by the presence of a sulfonamide functional group, which is known for its pharmacological significance.
The biological activity of this compound primarily involves its interaction with various molecular targets, including:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to act as a competitive inhibitor for enzymes such as dihydropteroate synthase in bacterial cells. This inhibition disrupts folate synthesis, which is essential for bacterial growth and replication.
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation by inducing apoptosis through various signaling pathways. It interacts with cellular components that regulate cell cycle and apoptosis .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have reported Minimum Inhibitory Concentrations (MICs) ranging from 1-32 µg/mL against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species. The compound effectively inhibits biofilm formation, which is critical in treating persistent infections .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1-8 |
| Enterococcus spp. | 1-32 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | >125 |
Anticancer Activity
In vitro studies have demonstrated that this compound has promising anticancer properties. The compound's IC values against various cancer cell lines (e.g., HeLa, MCF-7) range from 8.49 to 93.46 µg/mL, indicating its potential as an anticancer agent .
| Cell Line | IC (µg/mL) |
|---|---|
| HeLa | <10 |
| MCF-7 | 11.20 - 93.46 |
| SKOV-3 | 7.87 - 70.53 |
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various derivatives of sulfonamides, including this compound, against clinical strains of bacteria. The results indicated that while some compounds exhibited strong activity, the tested sulfonamide showed selective bacteriostatic properties without significant hemolytic effects at lower concentrations .
- Anticancer Mechanisms : Another research effort focused on the apoptotic effects of this compound on cancer cells. It was found that this compound could enhance caspase-3 activity significantly, suggesting its role in promoting programmed cell death in cancerous cells .
Q & A
Basic: What are the optimal synthetic routes for preparing N-(3-bromophenyl)-4-methylbenzenesulfonamide?
Methodological Answer:
The compound can be synthesized via sulfonylation of 3-bromoaniline with 4-methylbenzenesulfonyl chloride under mild conditions. A reported procedure involves reacting equimolar amounts of 3-bromoaniline and 4-methylbenzenesulfonyl chloride in aqueous medium at room temperature for 10 hours, followed by purification via recrystallization . Key parameters include maintaining pH neutrality to avoid hydrolysis of the sulfonyl chloride and optimizing reaction time to ensure complete conversion. For intermediates requiring bromination, DIBAL-H-mediated reduction (e.g., from N-tosylbenzamide precursors) has been employed, with yields up to 80% under controlled conditions (0°C, <5 minutes reaction time) .
Basic: How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?
Methodological Answer:
- 1H NMR : Characteristic signals include a doublet at δ 7.66 ppm (2H, aromatic protons adjacent to sulfonyl group), a triplet at δ 7.09 ppm (1H, bromophenyl proton), and a singlet at δ 6.76 ppm (1H, para-substituted aromatic proton). The methyl group on the tosyl moiety appears at δ 2.38 ppm .
- 13C NMR : Key signals include δ 144.9 ppm (sulfonamide-linked aromatic carbon) and δ 21.6 ppm (methyl carbon) .
- IR : Stretching vibrations at ~1367 cm⁻¹ (S=O symmetric) and ~1169 cm⁻¹ (S=O asymmetric) confirm sulfonamide formation . Cross-validation with HRMS (e.g., calculated [M+Na⁺] = 326.21) ensures molecular weight consistency .
Advanced: How do crystallographic studies resolve conformational ambiguities in this compound derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving conformational discrepancies. For example:
- Dihedral Angles : In related sulfonamides, the angle between aromatic rings ranges from 45.86° to 86.1°, influenced by substituent steric effects .
- Hydrogen Bonding : Intermolecular N–H⋯O and N–H⋯N interactions stabilize crystal packing. For instance, N–H⋯O bonds form [100] chains, while N–H⋯N links create 3D networks .
- Refinement Tools : SHELXL is widely used for small-molecule refinement. Key steps include assigning anisotropic displacement parameters, validating H-atom positions via difference Fourier maps, and applying restraints for disordered regions .
Advanced: What computational methods are effective in analyzing tautomerism or electronic properties of this compound?
Methodological Answer:
- DFT-D Calculations : Dispersion-corrected density functional theory (e.g., B3LYP-D3/6-311++G(d,p)) predicts tautomeric preferences by comparing energy landscapes of imine vs. amine forms. This method resolved a tautomeric ambiguity in a thiadiazolyl sulfonamide derivative .
- Solid-State NMR : 13C CPMAS NMR distinguishes tautomers via chemical shift differences (e.g., 10–15 ppm shifts for imine vs. amine carbons) .
- Electrostatic Potential Mapping : Visualizes electron-deficient regions (e.g., bromine and sulfonyl groups), guiding reactivity predictions in electrophilic substitutions .
Advanced: How can researchers address contradictions in biological activity data for sulfonamide derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, replacing the 3-bromophenyl group with a benzodioxane moiety alters π-π stacking and hydrogen-bonding capacity, impacting target binding .
- Target Validation : Use competitive binding assays (e.g., fluorescence polarization) to confirm specificity. A study on biphenyl sulfonamides revealed that methylsulfonyl groups enhance kinase inhibition by 40% compared to nitro substituents .
- Data Reproducibility : Standardize assay conditions (pH, temperature) and validate purity via HPLC (≥95%) to minimize batch-to-batch variability .
Advanced: What strategies optimize reaction conditions for synthesizing sulfonamide analogs with improved yields?
Methodological Answer:
- Catalyst Screening : Transition metals (e.g., CuI) accelerate Ullmann-type couplings for introducing aryl bromides, reducing reaction times from 24h to 6h .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency, while water induces hydrolysis. A mixed solvent system (THF/H₂O, 3:1) balances reactivity and solubility .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 10h to 30 minutes) for thermally stable intermediates, achieving yields >90% in some cases .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Hazard Mitigation : Use PPE (gloves, goggles) due to H302 (oral toxicity) and H315/H319 (skin/eye irritation) risks .
- Ventilation : Handle in a fume hood to avoid inhalation of fine particles (H335).
- Waste Disposal : Neutralize acidic/basic byproducts before disposal, adhering to local regulations for halogenated organics .
Advanced: How does graph set analysis elucidate hydrogen-bonding patterns in sulfonamide crystals?
Methodological Answer:
- Graph Set Notation : Categorize motifs as chains (C), rings (R), or self-assembled dimers (D). For example, N–H⋯O bonds in N-(4-aminophenyl) derivatives form C(4) chains, while N–H⋯N interactions create R₂²(8) rings .
- Topological Analysis : Software like Mercury (CCDC) visualizes networks, identifying key interactions (e.g., π-stacking vs. H-bonding) driving crystal packing .
- Etter’s Rules : Predict preferred H-bonding motifs based on donor/acceptor ratios, aiding in polymorph control during crystallization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
